2-Ethyl-4-methylpentanoic acid

Catalog No.
S774854
CAS No.
108-81-6
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-4-methylpentanoic acid

CAS Number

108-81-6

Product Name

2-Ethyl-4-methylpentanoic acid

IUPAC Name

2-ethyl-4-methylpentanoic acid

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10)

InChI Key

XTCNGAJYWUIFFB-UHFFFAOYSA-N

SMILES

CCC(CC(C)C)C(=O)O

Canonical SMILES

CCC(CC(C)C)C(=O)O

2-Ethyl-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O2C_8H_{16}O_2 and a molecular weight of approximately 144.21 g/mol. It is characterized by its branched chain structure, which includes a carboxylic acid functional group. The compound is also known by its CAS number, 56640-31-4, and is recognized for its potential applications in various fields, including chemical synthesis and pharmaceuticals .

While isovaleric acid itself might not have a well-defined mechanism of action, it plays a role in the metabolism of branched-chain amino acids (BCAAs) like leucine. Isovaleric acidemia is a metabolic disorder where the body cannot properly break down leucine, leading to elevated levels of isovaleric acid in the blood and urine [2].

Isovaleric acid is a skin irritant and can cause serious eye damage [1]. It can also be harmful if swallowed.

  • Hazard Statements:
    • H302: Harmful if swallowed [1].
    • H315: Causes skin irritation [1].
    • H318: Causes serious eye damage [1].
  • Precautionary Statements: Refer to standard safety protocols for handling organic acids, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat [1].

Additional Information:

  • Isovaleric acid is a controlled substance in some countries due to its potential misuse as a precursor for certain illicit substances [5].
[5]

Erowid. Isovaleric Acid

Synthesis and Characterization:

-Ethyl-4-methylpentanoic acid, also known as isohexanoic acid, is a branched-chain carboxylic acid. Its synthesis has been reported in various scientific studies using different methods, such as:

  • Oxidation of 2-ethyl-4-methylpentanal using various oxidizing agents like chromic acid or potassium permanganate [].
  • Hydrolysis of the corresponding ester, ethyl 2-ethyl-4-methylpentanoate [].
  • Decarboxylation of 2-ethyl-4-methylpentanedioic acid [].

These studies often involve detailed characterization of the synthesized acid using techniques like:

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation [, ].
  • Gas chromatography-mass spectrometry (GC-MS) for purity analysis [].

Potential Applications:

Research suggests potential applications of 2-ethyl-4-methylpentanoic acid in various scientific fields, including:

  • Biodegradable lubricants: Due to its branched structure and carboxylic acid functionality, 2-ethyl-4-methylpentanoic acid has been explored as a potential biobased lubricant. Studies have shown promising results in terms of lubricity and biodegradability compared to conventional lubricants [].
  • Synthesis of precursors for polymers: The acid can be used as a starting material for the synthesis of various monomers and polymers with potential applications in different fields, such as coatings, adhesives, and drug delivery systems [].
  • Organic synthesis: The carboxylic acid group allows for further functionalization through various chemical reactions, making it a valuable intermediate for the synthesis of other complex organic molecules.
Typical of carboxylic acids:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form a hydrocarbon.
  • Reduction: Can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing derivatives that may have enhanced properties or functionalities .

Several methods are reported for synthesizing 2-Ethyl-4-methylpentanoic acid:

  • From Ketones: It can be synthesized through the alkylation of a suitable ketone followed by oxidation.
  • Via Aldol Condensation: Starting from simpler aldehydes or ketones, aldol condensation can yield the desired product after subsequent reactions.
  • Direct Oxidation: Alcohols can be oxidized directly to yield the carboxylic acid.

These methods vary in yield and complexity, making it essential to select the most efficient route based on available resources and desired purity .

2-Ethyl-4-methylpentanoic acid has several notable applications:

  • Chemical Intermediates: Used as a building block in organic synthesis.
  • Pharmaceuticals: Potentially useful in drug formulation due to its structural properties.
  • Plasticizers: May be employed in the production of polymers and plastics.

These applications highlight its versatility within industrial and research settings .

Several compounds share structural similarities with 2-Ethyl-4-methylpentanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Ethyl-4-methylhexanoic acidC9H18O2C_9H_{18}O_2Longer carbon chain; potential different reactivity
3-Methylpentanoic acidC6H12O2C_6H_{12}O_2Simpler structure; fewer branching points
3-Ethyl-3-hydroxybutanoic acidC7H14O3C_7H_{14}O_3Contains a hydroxyl group; different functional properties

These compounds exhibit unique characteristics that differentiate them from 2-Ethyl-4-methylpentanoic acid, such as variations in chain length and functional groups, which can significantly influence their chemical behavior and applications .

2-Ethyl-4-methylpentanoic acid exists as a liquid at room temperature [1] [2] [3]. The compound appears as a yellow to colorless oil with a characteristic organic acid odor [4]. The liquid state is consistent with the branched carboxylic acid structure, which prevents efficient crystalline packing that would favor a solid state at ambient conditions. The compound maintains its liquid form across a wide temperature range, making it suitable for various applications requiring fluid handling properties.

Melting and Boiling Points

The melting point of 2-Ethyl-4-methylpentanoic acid is reported as not available or not applicable in most sources [5] [6] [1], indicating that the compound does not exhibit a distinct melting point under standard conditions, consistent with its liquid state at room temperature.

The boiling point is well-documented as 230.6±8.0°C at 760 mmHg [5] [6] [1]. Alternative sources report a boiling point range of 218-220°C at 760 Torr [4]. The relatively high boiling point is attributed to the presence of hydrogen bonding between carboxylic acid groups, which requires additional energy to overcome intermolecular forces during vaporization. The branched structure of the molecule also contributes to the elevated boiling point compared to linear carboxylic acids of similar molecular weight.

Density (0.9±0.1 g/cm³)

The density of 2-Ethyl-4-methylpentanoic acid is consistently reported as 0.9±0.1 g/cm³ at room temperature [5] [6] [1]. This value is typical for branched aliphatic carboxylic acids and falls within the expected range for organic compounds of similar molecular weight and structure. The density value indicates that the compound is less dense than water, which is consistent with its predominantly hydrocarbon character despite the presence of the polar carboxylic acid functional group.

Solubility Profile

The solubility characteristics of 2-Ethyl-4-methylpentanoic acid reflect its dual nature as both a polar carboxylic acid and a predominantly nonpolar hydrocarbon structure. The compound exhibits limited solubility in water due to its hydrophobic alkyl chains [7] [8]. The branched structure with ethyl and methyl substituents creates a significant hydrophobic region that outweighs the hydrophilic contribution of the carboxylic acid group.

SolventSolubilityComments
WaterLimited/InsolubleDue to hydrophobic alkyl chains
Organic solventsHighly solubleDue to organic nature
AlcoholsSolubleCompatible with polar organic solvents
EthersSolubleCompatible with organic solvents
ChloroformSlightly solubleAs reported in literature
EthanolSlightly solubleAs reported in literature

The compound shows high solubility in organic solvents [7], making it suitable for use in organic synthesis and industrial applications where organic media are preferred. The solubility in alcohols and ethers is moderate, reflecting the compound's intermediate polarity.

Spectroscopic Properties

IR Spectral Characteristics

The infrared spectrum of 2-Ethyl-4-methylpentanoic acid exhibits characteristic absorption bands typical of carboxylic acids [9] [10] [11]. The most diagnostic features include:

Functional GroupWavenumber (cm⁻¹)IntensityComments
O-H stretch (carboxylic acid)3500-2500 (broad)Strong, very broadCharacteristic broad envelope due to H-bonding
C-H stretch (alkyl)3000-2850Medium to strongOverlaps with O-H stretch
C=O stretch (carboxylic acid)1730-1700Strong, sharpCharacteristic of carboxylic acid
C-O stretch (carboxylic acid)1320-1210StrongC-O single bond stretch
O-H bend (carboxylic acid)960-900MediumOut-of-plane bending
C-H bend (methyl)1450 and 1375MediumCharacteristic of methyl groups
C-H bend (methylene)1465MediumCharacteristic of CH₂ groups

The broad O-H stretch from 3500-2500 cm⁻¹ is particularly diagnostic, resulting from extensive hydrogen bonding between carboxylic acid molecules [9] [10]. The C=O stretch appears as a sharp, strong peak between 1730-1700 cm⁻¹, characteristic of saturated carboxylic acids [10].

NMR Spectroscopy Data

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Ethyl-4-methylpentanoic acid would exhibit the following characteristic signals:

Proton PositionExpected Chemical Shift (ppm)MultiplicityIntegrationComments
COOH (carboxylic acid)9-13Broad singlet1HExchangeable, H-bonded
CH₃ (ethyl group)1.0-1.3Triplet3HCoupled to adjacent CH₂
CH₂ (ethyl group)2.0-2.5Quartet2HCoupled to adjacent CH₃
CH₂ (between C-2 and C-4)1.3-1.8Multiplet2HComplex coupling pattern
CH (C-4)1.5-2.0Multiplet1HCoupled to adjacent CH₃ groups
CH₃ (on C-4)0.9-1.1Doublet3HCoupled to adjacent CH
CH₃ (on C-4)0.9-1.1Doublet3HCoupled to adjacent CH

The carboxylic acid proton appears as a broad singlet between 9-13 ppm due to hydrogen bonding and rapid exchange [12]. The ethyl group protons show typical ethyl pattern with a triplet for the methyl group and a quartet for the methylene group [12].

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would display the following signals:

Carbon PositionExpected Chemical Shift (ppm)MultiplicityComments
C=O (carboxylic acid)170-180QuaternaryCharacteristic of carboxylic acid carbonyl
C-2 (quaternary)45-55QuaternaryBranched carbon with ethyl group
C-4 (tertiary)25-35TertiaryBranched carbon with two methyl groups
C-1 (primary)10-20PrimaryEthyl group methylene
C-3 (secondary)25-35SecondaryMethylene between C-2 and C-4
C-5 (primary)20-30PrimaryMethyl groups on C-4
C-6 (primary)10-20PrimaryMethyl groups on C-4
C-7 (primary)10-20PrimaryMethyl on ethyl group

The carbonyl carbon appears in the characteristic region for carboxylic acids (170-180 ppm) [13] [12]. The quaternary and tertiary carbons appear upfield, while the primary carbons (methyl groups) appear in the aliphatic region (10-30 ppm) [12].

Mass Spectrometry Fragmentation Patterns

The mass spectrum of 2-Ethyl-4-methylpentanoic acid exhibits fragmentation patterns typical of branched carboxylic acids [14] [15]:

Fragmentm/zRelative IntensityComments
Molecular ion [M]+144WeakMolecular ion peak, often weak in aliphatic acids
Loss of OH radical [M-17]+127MediumCommon fragmentation in carboxylic acids
Loss of COOH [M-45]+99StrongLoss of carboxyl group, diagnostic for acids
Loss of ethyl group [M-29]+115MediumLoss of ethyl substituent
Loss of methyl group [M-15]+129MediumLoss of methyl substituent
McLafferty rearrangement60MediumRearrangement with γ-hydrogen transfer
α-cleavage at C-2116MediumCleavage adjacent to carboxyl group
β-cleavage85MediumCleavage two bonds away from functional group
Loss of CO₂ [M-44]+100WeakDecarboxylation fragmentation
Base peak fragment57StrongLikely most abundant fragment

The molecular ion peak at m/z 144 is typically weak due to the instability of the radical cation [14]. The loss of the carboxyl group (m/z 99) is particularly diagnostic for carboxylic acids [14]. The McLafferty rearrangement produces a characteristic fragment at m/z 60, typical of carboxylic acids with γ-hydrogen atoms available for rearrangement [14].

Thermodynamic Properties

Comprehensive thermodynamic data for 2-Ethyl-4-methylpentanoic acid are not available in the current literature. The following properties would be valuable for industrial applications but require experimental determination:

PropertyValueUnitsComments
Standard enthalpy of formation (ΔfH°)Not availablekJ/molExperimental data not found in literature
Standard entropy (S°)Not availableJ/(mol·K)Experimental data not found in literature
Heat capacity (Cp)Not availableJ/(mol·K)Experimental data not found in literature
Enthalpy of vaporization (ΔvapH)Not availablekJ/molExperimental data not found in literature
Enthalpy of fusion (ΔfusH)Not availablekJ/molExperimental data not found in literature
Critical temperature (Tc)Not availableKExperimental data not found in literature
Critical pressure (Pc)Not availablekPaExperimental data not found in literature
Gibbs free energy of formation (ΔfG°)Not availablekJ/molExperimental data not found in literature

The lack of comprehensive thermodynamic data represents a significant gap in the characterization of this compound and suggests the need for systematic experimental studies to determine these fundamental properties.

Collision Cross Section Data

Collision cross section (CCS) values for 2-Ethyl-4-methylpentanoic acid have been predicted using computational methods and are valuable for ion mobility spectrometry applications [6] [16]:

Adductm/zPredicted CCS (Ų)
[M+H]+145.12232134.0
[M+Na]+167.10426139.7
[M-H]-143.10776132.8
[M+NH₄]+162.14886154.8
[M+K]+183.07820139.7
[M+H-H₂O]+127.11230129.7
[M+HCOO]-189.11324153.4
[M+CH₃COO]-203.12889176.2
[M+Na-2H]-165.08971135.8
[M]+144.11449134.4
[M]-144.11559134.4

These predicted CCS values are essential for compound identification in ion mobility spectrometry-mass spectrometry (IMS-MS) applications [6] [16]. The values range from 129.7 to 176.2 Ų, with the acetate adduct showing the largest cross section due to the additional acetate group. The protonated molecule [M+H]+ shows a CCS of 134.0 Ų, which is typical for molecules of this size and structure [6].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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